2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanone: is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanone typically involves the reaction of 3-methoxypyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanone is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts distinct reactivity, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone
- 1-Trifluoroacetyl piperidine
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanone is unique due to the presence of the methoxy group at the 3-position of the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties.
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
JBCCKRJKJYDOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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